molecular formula C10H9FO B13418296 (1R)-1-(2-fluorophenyl)but-3-yn-1-ol

(1R)-1-(2-fluorophenyl)but-3-yn-1-ol

Cat. No.: B13418296
M. Wt: 164.18 g/mol
InChI Key: ARYQDLHORJOYPG-SNVBAGLBSA-N
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Description

(1R)-1-(2-fluorophenyl)but-3-yn-1-ol is an organic compound that features a fluorophenyl group attached to a butynol backbone. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and propargyl alcohol.

    Reaction Conditions: A common synthetic route involves the use of a Grignard reaction, where 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from propargyl bromide.

    Purification: The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-fluorophenyl)but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are commonly employed.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorophenylbut-3-yn-1-one.

    Reduction: Formation of 2-fluorophenylbut-3-en-1-ol or 2-fluorophenylbutane.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (1R)-1-(2-fluorophenyl)but-3-yn-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: The compound may be used in studies to understand the interactions of fluorinated organic molecules with biological systems.

Medicine

    Pharmaceutical Research:

Industry

    Material Science: The compound may be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (1R)-1-(2-fluorophenyl)but-3-yn-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can significantly influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (1R)-1-(2-bromophenyl)but-3-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R)-1-(2-fluorophenyl)but-3-yn-1-ol imparts unique electronic properties, making it distinct from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(1R)-1-(2-fluorophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7,10,12H,5H2/t10-/m1/s1

InChI Key

ARYQDLHORJOYPG-SNVBAGLBSA-N

Isomeric SMILES

C#CC[C@H](C1=CC=CC=C1F)O

Canonical SMILES

C#CCC(C1=CC=CC=C1F)O

Origin of Product

United States

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